molecular formula C6H15ClN2 B13665842 (1-Methylpyrrolidin-3-yl)methanamine hydrochloride

(1-Methylpyrrolidin-3-yl)methanamine hydrochloride

Cat. No.: B13665842
M. Wt: 150.65 g/mol
InChI Key: QKYJYFADIGZPFZ-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H14N2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-3-yl)methanamine hydrochloride typically involves the reaction of (1-Methylpyrrolidin-3-yl)methanamine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: (1-Methylpyrrolidin-3-yl)methanamine.

    Reaction: The amine is reacted with hydrochloric acid to form the hydrochloride salt.

    Conditions: The reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process may include additional steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrolidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(1-Methylpyrrolidin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding.

    Medicine: Research into potential therapeutic uses, such as in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
  • N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride
  • 1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine

Uniqueness

(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and stability, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H

InChI Key

QKYJYFADIGZPFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CN.Cl

Origin of Product

United States

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